TRIA-662

thrombosis cardiovascular endothelial function

TRIA-662 (1-Methylnicotinamide chloride, CAS 3106-60-3) is the principal active niacin metabolite generated by NNMT in the liver. Unlike niacin, it acts independently of GPR109A—eliminating flushing—and directly targets vascular endothelium to restore prostacyclin (PGI2) and nitric oxide (NO) bioavailability. Clinically studied in Phase 2 for hypertriglyceridemia (NCT02008084) with preclinical evidence in PAH and NASH, it is essential for endothelial dysfunction models, LC-MS/MS reference standards, and translational cardiometabolic research programs requiring target-specific vascular pharmacology distinct from niacin or nicotinamide.

Molecular Formula C7H9N2O+
Molecular Weight 137.16 g/mol
CAS No. 3106-60-3
Cat. No. B1211872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIA-662
CAS3106-60-3
Synonyms1-methyl-3-carbamoylpyridinium
1-methylnicotinamide
3-(aminocarbonyl)-1-methylpyridinium
N(1)-methylnicotinamide
N(1)-methylnicotinamide bromide
N(1)-methylnicotinamide chloride
N(1)-methylnicotinamide cyanide
N(1)-methylnicotinamide fluoride
N(1)-methylnicotinamide iodide
N(1)-methylnicotinamide iodide, 3-(aminocarbonyl-13C)-labeled
N(1)-methylnicotinamide methylsulfate
N(1)-methylnicotinamide perchlorate
N(1)-methylnicotinamide tetrafluoroborate (1-)
N1-methylnicotinamide
pyridinium, 3-(aminocarbonyl)-1-methyl-
trigonellamide chloride
trigonellinamide
Molecular FormulaC7H9N2O+
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)C(=O)N
InChIInChI=1S/C7H8N2O/c1-9-4-2-3-6(5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1
InChIKeyLDHMAVIPBRSVRG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility855 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





TRIA-662 (1-Methylnicotinamide Chloride) CAS 3106-60-3: Endogenous Niacin Metabolite for Cardiovascular and Inflammation Research


TRIA-662 (1-Methylnicotinamide chloride, CAS 3106-60-3) is an endogenous metabolite of niacin (vitamin B3), produced in the liver via nicotinamide N-methyltransferase (NNMT) [1]. Initially considered biologically inactive, it is now recognized as an anti-thrombotic and anti-inflammatory agent with a mechanism distinct from its parent compound nicotinamide (NA) [2]. TRIA-662 acts directly on the vascular endothelium by promoting the release of prostacyclin (PGI2) and improving nitric oxide (NO) bioavailability, a profile that differentiates it from NA and other niacin derivatives [3]. The compound has been advanced to Phase 2 clinical trials for hypertriglyceridemia (NCT02008084) [4], with additional preclinical evidence supporting therapeutic potential in conditions such as pulmonary arterial hypertension (PAH) and non-alcoholic steatohepatitis (NASH) [5].

Why TRIA-662 (1-Methylnicotinamide Chloride) Cannot Be Interchanged with Niacin or Nicotinamide in Research Applications


Despite sharing a biosynthetic pathway with niacin and nicotinamide, TRIA-662 exhibits a fundamentally distinct biological profile. Its mechanism is not mediated by the GPR109A receptor, which is responsible for the characteristic flushing side effect and lipid-modifying actions of niacin [1]. Furthermore, a direct comparative study of 1-methylnicotinamide (MNA) and its parent compound nicotinamide (NA) in activated macrophages demonstrated that while NA broadly suppresses multiple pro-inflammatory mediators (TNF-α, IL-6, NO, PGE2, ROS), MNA inhibits only ROS generation and does not affect cytokine production, underscoring a divergent cellular mechanism [2]. This differential pharmacology, coupled with evidence that structurally related compounds are either inactive or weaker thrombolytics [3], confirms that TRIA-662 is not a generic substitute for niacin or nicotinamide and must be evaluated on its own merits for specific research applications.

TRIA-662 Quantitative Evidence: Comparative Data on Anti-Thrombotic Activity and Endothelial Function


In Vivo Thrombolytic Activity of TRIA-662 vs. Structurally Related Compounds

TRIA-662 induces a dose-dependent and sustained thrombolytic response in vivo that surpasses that of closely related compounds [1]. In a rat model of extracorporeal thrombus formation, TRIA-662 (MNA) at doses of 3-100 mg/kg demonstrated significant thrombolysis, whereas various structurally related compounds were either inactive or weaker thrombolytics [1].

thrombosis cardiovascular endothelial function

Endothelial Cell Response to Inflammation: TRIA-662 Restores Endothelial Function in TNF-α-Induced Dysfunction Model

In an in vitro model of endothelial dysfunction induced by TNF-α, TRIA-662 (MNA) at 0.1 μM reversed the inflammatory phenotype. Specifically, TRIA-662 treatment reduced TNF-α-induced increases in endothelial cell stiffness, induced slight F-actin depolymerization, and restored both nitric oxide (NO) and prostacyclin (PGI2) levels toward baseline [1].

endothelial dysfunction inflammation atomic force microscopy

Comparative Bioavailability of TRIA-662 vs. Extended-Release Niacin (Niaspan)

A Phase 1 clinical trial (NCT01809301) compared the absorption of 1-methylnicotinamide (1-MNA) following a single 500 mg dose of TRIA-662 versus a 1000 mg dose of Niaspan (extended-release niacin) under fed conditions [1]. The study was designed to compare the direct absorption of the active metabolite (1-MNA) from TRIA-662 with the production of 1-MNA from the metabolism of niacin in Niaspan [1].

pharmacokinetics bioavailability clinical trial

Mechanistic Differentiation: TRIA-662 Does Not Suppress Macrophage Cytokine Production Unlike Nicotinamide

In a direct comparison using LPS-activated murine peritoneal macrophages, nicotinamide (NA) at non-cytotoxic concentrations inhibited the production of TNF-α, IL-6, NO, PGE2, and ROS. In contrast, TRIA-662 (MNA) inhibited only the generation of ROS and had a negligible effect on the synthesis of other inflammatory mediators [1].

immunology macrophage anti-inflammatory

Clinical Development Stage: TRIA-662 in Phase 2 for Hypertriglyceridemia, Surpassing Early-Stage Analogs

TRIA-662 has advanced to Phase 2 clinical trials (NCT02008084) for the treatment of hypertriglyceridemia, whereas many related niacin derivatives and metabolites remain at the preclinical stage [1]. This represents a significant advancement in clinical development, providing human safety and efficacy data that is not available for many analogs.

clinical trial dyslipidemia hypertriglyceridemia

TRIA-662 (1-Methylnicotinamide Chloride): Primary Research Application Scenarios Based on Quantitative Differentiation


Investigating Endothelial Dysfunction and Inflammatory Pathways

TRIA-662 is a key tool for studying the restoration of endothelial function following inflammatory insult. As demonstrated by Kolodziejczyk et al. [1], treatment of TNF-α-stimulated HMECs with 0.1 μM TRIA-662 reversed cell stiffness and normalized NO/PGI2 levels. This specific activity makes it ideal for in vitro models of atherosclerosis, sepsis, and other vascular inflammatory diseases where endothelial health is a primary endpoint.

Comparative Metabolic Studies of Niacin Derivatives

Given its distinct metabolic and pharmacological profile compared to niacin and nicotinamide [1], TRIA-662 is essential for studies dissecting the specific contribution of the 1-methylnicotinamide metabolite to the overall effects of vitamin B3. Its use as a reference standard in LC-MS/MS or as a direct treatment allows researchers to bypass the variable metabolism of niacin and directly study the active metabolite's biology, as evidenced by the Phase 1 comparative bioavailability study with Niaspan [2].

Translational Research for Cardiovascular and Metabolic Diseases

TRIA-662's clinical development for hypertriglyceridemia (Phase 2, NCT02008084) and its preclinical activity in pulmonary arterial hypertension (PAH) and NASH [1] make it a valuable compound for translational research programs. Its demonstrated ability to increase prostacyclin (PGI2) and improve NO bioavailability [2] provides a well-defined mechanism for studying interventions in cardiometabolic disorders, with the added advantage of available human safety data from completed clinical trials [3].

Technical Documentation Hub

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